4-(Boc-amino)-3-fluorobenzaldehyde
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Overview
Description
4-(Boc-amino)-3-fluorobenzaldehyde is an organic compound with the molecular formula C12H14FNO3. It is a derivative of carbamate, featuring a tert-butyl group, a fluorine atom, and a formyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Boc-amino)-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-formylphenyl isocyanate with tert-butyl alcohol in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of palladium or other transition metal catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted phenylcarbamates, depending on the nucleophile used.
Scientific Research Applications
4-(Boc-amino)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Boc-amino)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-fluoro-2-formylphenyl)carbamate
- tert-Butyl (2-fluoro-6-formylphenyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness
4-(Boc-amino)-3-fluorobenzaldehyde is unique due to the specific positioning of the fluorine and formyl groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-formylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-5-4-8(7-15)6-9(10)13/h4-7H,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWNYOVSVMTGAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654106 |
Source
|
Record name | tert-Butyl (2-fluoro-4-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865450-09-5 |
Source
|
Record name | tert-Butyl (2-fluoro-4-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 865450-09-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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